2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound with a molecular formula of C7H13Cl2N3. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring fusion pattern but shares some biological activities, such as CDK2 inhibition.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce cell death through multiple pathways makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-6-4-8-3-2-7(6)9-10;/h5,8H,2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLYLCZGNWCDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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